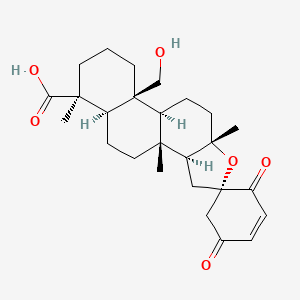
Strongylophorine 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strongylophorine 6 is a natural product found in Petrosia durissima with data available.
Aplicaciones Científicas De Investigación
Anti-Invasion Activity in Cancer Research
Strongylophorine-26, a derivative closely related to Strongylophorine 6, has been identified as an active compound in anti-invasion assays. It was isolated from the marine sponge Petrosia (Strongylophora) corticata and showed promising results in inhibiting cancer cell invasion. This compound led to rapid contraction and depolarization of cancer cells, followed by spreading and flattening. It notably reduced actin stress fibers and induced lamellipodial extensions in a manner distinct from many other motility and angiogenesis inhibitors. This unique mechanism of action positions it as an experimental anticancer agent with potential for pharmacologic inhibition of cell migration (Warabi et al., 2004; McHardy et al., 2005).
Proteasome Inhibition
In a study focusing on the proteasome inhibition properties of strongylophorines, derivatives including Strongylophorine-13 and Strongylophorine-14 showed considerable effectiveness as proteasome inhibitors. These compounds, derived from the same marine sponge species, highlight the potential of strongylophorine derivatives in targeting proteasomal pathways, which is relevant for treating diseases like cancer where proteasome activity is a key factor (Noda et al., 2015).
Inhibition of Hypoxia-Inducible Factor-1 Transcriptional Pathway
Research on strongylophorines, including compounds such as Strongylophorine-2, 3, and 8, has shown their effectiveness in inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) activation pathway. This pathway is critical in tumor survival and progression, suggesting that strongylophorines could play a role in cancer therapeutics by targeting this specific pathway (Mohammed et al., 2008).
Protein Tyrosine Phosphatase 1B Inhibition
A study found that certain strongylophorines from Strongylophora strongilata, including a new meroditerpene, were effective in inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for the treatment of diabetes and obesity. The finding extends the potential application of strongylophorines to metabolic disorders, beyond their known anticancer properties (Lee et al., 2015).
Neuroprotection through the Nrf2/ARE Pathway
Strongylophorine-8, another related compound, has been identified as a neuroprotective agent that activates the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress. Strongylophorine-8 induced the expression of phase 2 genes, which are regulated by the Nrf2/ARE pathway, highlighting its potential in neuroprotective therapies (Sasaki et al., 2011).
Propiedades
Número CAS |
125282-13-5 |
|---|---|
Fórmula molecular |
C26H36O6 |
Peso molecular |
444.568 |
Nombre IUPAC |
(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |
InChI |
InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26+/m0/s1 |
Clave InChI |
LFDVVUDPWRGWSD-NYBKKNBDSA-N |
SMILES |
CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
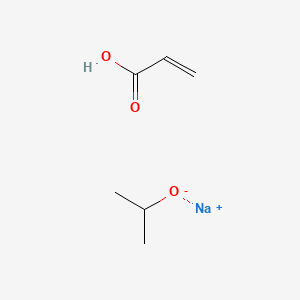
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)
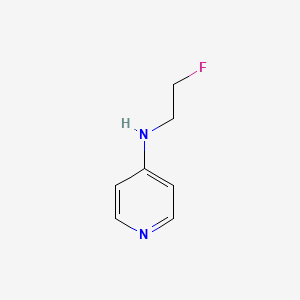
![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)
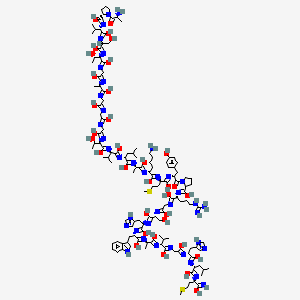
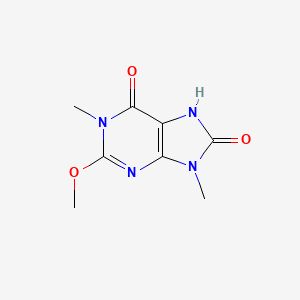
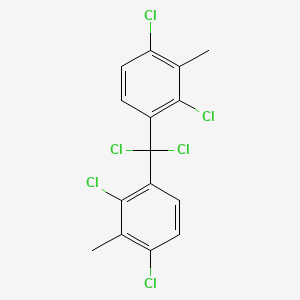
![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)